molecular formula C11H14ClN5 B14272800 Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl- CAS No. 172333-81-2

Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-

Cat. No.: B14272800
CAS No.: 172333-81-2
M. Wt: 251.71 g/mol
InChI Key: LCTSZVZUNQLYHN-UHFFFAOYSA-N
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Description

Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a guanidine core substituted with a 6-chloro-3-pyridinyl group, a cyano group, and three methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloro-3-pyridinecarboxaldehyde and cyanamide.

    Reaction Conditions: The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Steps: The 6-chloro-3-pyridinecarboxaldehyde reacts with cyanamide to form an intermediate, which is then methylated using methyl iodide or a similar methylating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound is explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyano and chloro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-dimethyl-
  • Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-ethyl-

Uniqueness

Compared to similar compounds, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- exhibits unique properties due to the presence of three methyl groups, which influence its solubility, reactivity, and biological activity. These structural differences can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

172333-81-2

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-2-cyano-1,3,3-trimethylguanidine

InChI

InChI=1S/C11H14ClN5/c1-16(2)11(15-8-13)17(3)7-9-4-5-10(12)14-6-9/h4-6H,7H2,1-3H3

InChI Key

LCTSZVZUNQLYHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC#N)N(C)CC1=CN=C(C=C1)Cl

Origin of Product

United States

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